3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing boron reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics . The compound’s biological effects are mediated through its binding to target proteins and enzymes, leading to the modulation of cellular processes.
Comparison with Similar Compounds
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications
Biological Activity
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol, also referred to as a thiophene derivative, is a complex organic compound notable for its potential biological activities. The compound's unique structural characteristics, including the presence of a thiophene ring and an alkyne functional group, suggest significant interactions with biological targets, potentially leading to antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The chemical structure of this compound is defined by several key features:
Feature | Description |
---|---|
Molecular Formula | C₁₁H₁₆N₂S |
Molecular Weight | 208.32 g/mol |
Functional Groups | Thiophene ring, alkyne group, ethyl(methyl)amino |
These structural components are crucial in determining the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The thiophene moiety is known to enhance biological activity due to its ability to interact with various biological targets such as enzymes and receptors. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have indicated potential effects on cancer cell lines. The compound may interfere with cellular signaling pathways involved in cancer progression. For example, compounds with similar structures have been reported to inhibit specific mitotic kinesins, which are essential for proper cell division in cancer cells .
The specific mechanisms through which this compound exerts its biological effects remain an area of active research. Initial studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis or proliferation in cancer cells .
Case Studies
Several case studies highlight the biological activity of thiophene derivatives:
- Case Study on Antibacterial Activity :
- Case Study on Anticancer Potential :
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals differences in biological activity based on variations in functional groups:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(5-(Methyl(propyl)amino)methyl)thiophen...) | Methyl(propyl)amino group | Moderate antibacterial activity |
3-(5-(Morpholin-4-yl)methyl)thiophen...) | Morpholine ring | Higher anticancer efficacy |
3-(5-(Ethyl(propyl)amino)methyl)thiophen...) | Ethyl(propyl)amino substituent | Distinct chemical reactivity patterns |
The unique combination of functional groups in 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yne may confer specific reactivity and biological properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
RJJPFTKYNQLESA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
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